N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]-[1,1'-BIPHENYL]-4-SULFONAMIDE
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Overview
Description
N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methylpyrimidinyl group, and a biphenyl sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes, where primary amines are alkylated, and nitriles and amides are reduced in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, amines, and other nucleophilic species
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-Methoxyphenyl)-N’-methylpyrimidine-2,4-diamine
- 4-(4-Methoxyphenylamino)-6-methylpyrimidine-2-amine
- N-(4-Methoxyphenyl)-N’-phenylpyrimidine-2,4-diamine
Uniqueness
N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N5O3S/c1-21-20-29(32-24-14-16-27(38-2)17-15-24)34-30(31-21)33-25-10-12-26(13-11-25)35-39(36,37)28-18-8-23(9-19-28)22-6-4-3-5-7-22/h3-20,35H,1-2H3,(H2,31,32,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSUXUPGGJCEGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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